molecular formula C11H12N4O B13854447 5-(4-Aminophenyl)-6-methoxypyrimidin-4-amine

5-(4-Aminophenyl)-6-methoxypyrimidin-4-amine

Cat. No.: B13854447
M. Wt: 216.24 g/mol
InChI Key: DETBRFQNTSQSHU-UHFFFAOYSA-N
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Description

5-(4-Aminophenyl)-6-methoxypyrimidin-4-amine is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an aminophenyl group and a methoxy group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Aminophenyl)-6-methoxypyrimidin-4-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-aminobenzonitrile with 6-methoxy-2,4-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Aminophenyl)-6-methoxypyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding quinones or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-(4-Aminophenyl)-6-methoxypyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(4-Aminophenyl)-6-methoxypyrimidin-4-amine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Aminophenyl)-2-(arylamino)-1,3,4-thiadiazoles
  • 2-alkylthio-5-(4-aminophenyl)-1,3,4-oxadiazoles

Uniqueness

5-(4-Aminophenyl)-6-methoxypyrimidin-4-amine is unique due to the presence of both an aminophenyl group and a methoxy group on the pyrimidine ring. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

5-(4-aminophenyl)-6-methoxypyrimidin-4-amine

InChI

InChI=1S/C11H12N4O/c1-16-11-9(10(13)14-6-15-11)7-2-4-8(12)5-3-7/h2-6H,12H2,1H3,(H2,13,14,15)

InChI Key

DETBRFQNTSQSHU-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC(=C1C2=CC=C(C=C2)N)N

Origin of Product

United States

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